1-(Hexyloxy)-3-isocyanatobenzene

Description

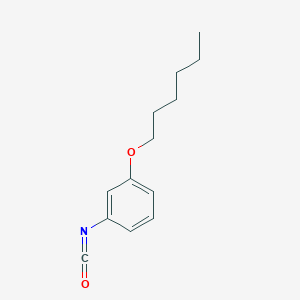

1-(Hexyloxy)-3-isocyanatobenzene is an aromatic compound featuring a benzene ring substituted with a hexyloxy group (-O-C₆H₁₃) at position 1 and an isocyanate group (-N=C=O) at position 3. This structure combines the reactivity of the isocyanate functional group with the lipophilic properties imparted by the hexyloxy chain. The hexyloxy substituent likely enhances solubility in nonpolar solvents compared to shorter-chain analogs, making it useful in formulations requiring controlled hydrophobicity .

Properties

CAS No. |

32223-69-1 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

1-hexoxy-3-isocyanatobenzene |

InChI |

InChI=1S/C13H17NO2/c1-2-3-4-5-9-16-13-8-6-7-12(10-13)14-11-15/h6-8,10H,2-5,9H2,1H3 |

InChI Key |

FGLXWWUSHVHBLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hexyloxy)-3-isocyanatobenzene can be synthesized through a multi-step process involving the introduction of the hexyloxy group and the isocyanate group onto the benzene ring. One common method involves the alkylation of phenol with hexyl bromide to form 1-hexyloxybenzene, followed by the nitration of the benzene ring to introduce a nitro group at the meta position. The nitro group is then reduced to an amine, which is subsequently converted to the isocyanate group using phosgene or a similar reagent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Hexyloxy)-3-isocyanatobenzene undergoes various chemical reactions, including:

Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The isocyanate group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).

Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃), and halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products:

- Oxidation of the hexyloxy group yields hexanoic acid or hexanal.

- Reduction of the isocyanate group yields 1-(Hexyloxy)-3-aminobenzene.

- Substitution reactions yield various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-(Hexyloxy)-3-isocyanatobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.

Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 1-(Hexyloxy)-3-isocyanatobenzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity makes it useful in cross-linking reactions and the formation of urethane and urea linkages. The hexyloxy group provides hydrophobic properties, influencing the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexamethylene Diisocyanate (HDI)

- Structure : Aliphatic diisocyanate (two -N=C=O groups on a hexane chain).

- CAS : 822-06-0 .

- Molecular Formula : C₆H₁₂N₂O₂.

- Molecular Weight : 168.18 g/mol.

- Key Differences: HDI’s aliphatic backbone and dual isocyanate groups confer higher reactivity in polyurethane formation compared to aromatic mono-isocyanates like 1-(Hexyloxy)-3-isocyanatobenzene. Applications: Industrial coatings, adhesives, and elastomers due to fast curing and mechanical durability .

1-(Difluoromethyl)-3-isocyanatobenzene

- Structure : Aromatic isocyanate with a difluoromethyl (-CF₂H) group at position 1.

- CAS : 27181-22-2 .

- Molecular Formula: C₈H₅F₂NO.

- Molecular Weight : 169.13 g/mol.

- Smaller substituent (vs. hexyloxy) reduces lipophilicity, favoring solubility in polar aprotic solvents. Safety: Classified as "Danger" due to acute toxicity (H330) .

1-Chloro-3-isothiocyanato-2-methoxybenzene

- Structure : Aromatic isothiocyanate (-N=C=S) with chloro (-Cl) and methoxy (-OCH₃) groups.

- CAS : 127142-64-7 .

- Molecular Formula: C₈H₆ClNOS.

- Molecular Weight : 199.65 g/mol.

- Key Differences :

1-Iodo-3-(methoxymethyl)benzene

- Structure : Benzene derivative with methoxymethyl (-CH₂OCH₃) and iodo (-I) groups.

- CAS : 99221-26-8 .

- Molecular Formula : C₈H₉IO.

- Molecular Weight : 248.07 g/mol.

- Key Differences :

Data Table: Comparative Analysis

*Estimated values based on structural analogs.

Research Findings and Discussion

- Reactivity :

- Aromatic isocyanates (e.g., this compound) exhibit slower reaction kinetics than aliphatic diisocyanates like HDI due to resonance stabilization of the aryl isocyanate group .

- Electron-withdrawing substituents (e.g., -CF₂H in ) enhance electrophilicity of the isocyanate carbon, promoting nucleophilic attack.

- Solubility :

- Applications: Aliphatic diisocyanates dominate industrial polyurethanes, while aromatic mono-isocyanates are niche reagents for controlled polymerization . Isothiocyanates (e.g., ) are preferred in bioconjugation due to their selective reactivity with thiols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.